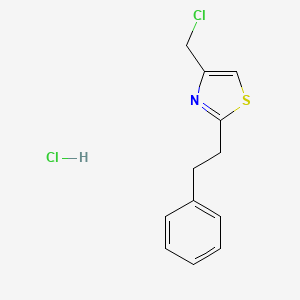

4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a chemical compound that belongs to the thiazole class of heterocyclic aromatic organic compounds Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-phenylethylamine and chloroacetic acid.

Reaction Steps: The reaction involves the formation of an intermediate thiazole ring through cyclization, followed by chloromethylation.

Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like hydrochloric acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Amides, esters, or ethers.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial or anti-inflammatory activities. Industry: It can be used in the development of new materials, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

4-(Chloromethyl)benzoyl chloride: A related compound with a benzoyl chloride group.

1-Chloro-4-(chloromethyl)benzene: Another chloromethylated benzene derivative.

2-(2-Phenylethyl)thiazole: A thiazole derivative without the chloromethyl group.

Uniqueness: 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.

Actividad Biológica

4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloromethyl group and a phenylethyl moiety, suggests possible interactions with various biological targets. This article aims to synthesize the available data on its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.

- Molecular Formula : C10H10ClN2S

- Molecular Weight : 209.71 g/mol

- CAS Number : 4771-31-7

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has been investigated for its potential efficacy against various pathogens and its role in cancer treatment.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-(Chloromethyl)-2-(phenyl)-1,3-thiazole | Escherichia coli | 64 µg/mL |

The biological activity of thiazoles often relates to their ability to interfere with microbial cell wall synthesis or inhibit key metabolic pathways. The presence of the chloromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability within microbial cells .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies on related thiazole compounds have indicated moderate toxicity levels in mammalian cell lines. For example, 4-chloromethylbiphenyl was tested for carcinogenicity using the Salmonella/microsome assay and showed significant activity . Although specific toxicity data for this compound is limited, caution is advised based on structural analogs.

Table 2: Toxicity Assessment of Related Compounds

| Compound | Test Method | Result |

|---|---|---|

| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive for mutagenicity |

| Benzyl chloride | DNA repair assay | Positive for genotoxicity |

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives where the compound exhibited promising trypanocidal activity against Trypanosoma brucei, with IC50 values indicating significant potency . The structure-activity relationship (SAR) analysis suggested that modifications in the side chains could enhance biological efficacy.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNS.ClH/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFVSMAPBUYXCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.